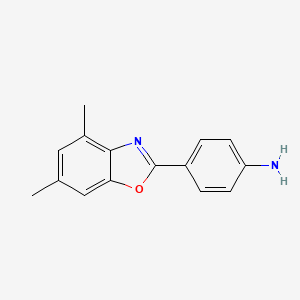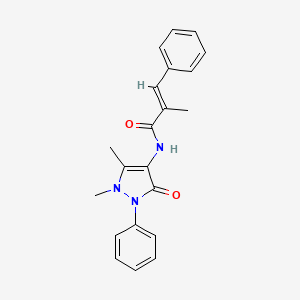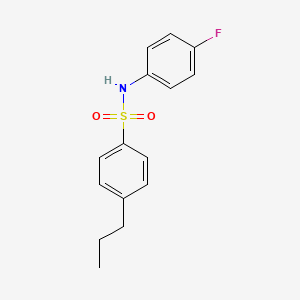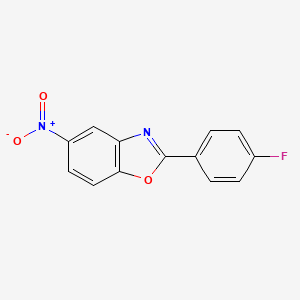
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide, commonly known as CMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. CMBA is a benzothiazole derivative that has been synthesized through several methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of CMBA is not fully understood. However, several studies have suggested that it induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. CMBA has also been reported to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
CMBA has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) in activated macrophages. CMBA has also been shown to inhibit the growth of cancer cells by inducing G2/M cell cycle arrest and apoptosis.
実験室実験の利点と制限
One of the advantages of using CMBA in lab experiments is its potential for the development of new drugs for the treatment of cancer and inflammatory diseases. CMBA has also been shown to possess antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using CMBA in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
Several future directions for the study of CMBA can be identified. One of the directions is to investigate the mechanism of action of CMBA in more detail, particularly its effect on the caspase cascade and mitochondrial membrane potential. Another direction is to explore the potential of CMBA as a lead compound for the development of new drugs for the treatment of cancer and inflammatory diseases. Additionally, the development of new methods for the synthesis of CMBA with higher yields and improved solubility is also an area for future research.
合成法
Several methods have been reported for the synthesis of CMBA, including the reaction of 2-aminothiophenol with 2-bromo-4-chloroacetophenone, followed by the reaction of the resulting intermediate with 2-methylphenol. Another method involves the reaction of 2-aminothiophenol with 2-bromo-4-chloroacetophenone, followed by the reaction of the resulting intermediate with 2-methylphenol in the presence of potassium carbonate. The yield of CMBA using these methods ranges from 50-70%.
科学的研究の応用
CMBA has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been reported to exhibit significant antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. CMBA has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, CMBA has been reported to possess anti-inflammatory and antimicrobial activities, making it a potential candidate for the development of new drugs.
特性
IUPAC Name |
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-10-5-3-4-6-14(10)22-9-16(21)20-17-19-13-8-12(18)11(2)7-15(13)23-17/h3-8H,9H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZZPDZHQDNYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(4-nitrophenoxy)methyl]phenyl}ethanone](/img/structure/B5740993.png)



![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5741017.png)
![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N-(tert-butyl)acetamide](/img/structure/B5741034.png)

![methyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5741045.png)

![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5741051.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5741080.png)

